molecular formula C9H7F3O2 B1391492 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one CAS No. 1180015-83-1

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one

Cat. No.: B1391492
CAS No.: 1180015-83-1
M. Wt: 204.15 g/mol
InChI Key: HNQUSNIIWACZIY-UHFFFAOYSA-N
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Description

“1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C9H7F3O2. It has a molecular weight of 204.15 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 204.15 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

An efficient synthesis method for the NK(1) receptor antagonist Aprepitant involved a novel crystallization-induced asymmetric transformation. This process, involving 1,4-oxazin-3-ones and a stereoselective one-pot process, utilized compounds related to 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Brands et al., 2003).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Research on the use of fluoroform as a source of difluorocarbene demonstrated the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This synthesis relates to the chemistry of compounds like this compound (Thomoson & Dolbier, 2013).

Liquid Crystalline Applications

Research into liquid crystalline polyethers based on conformational isomerism included the synthesis and characterization of compounds based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane with various substituents, providing insights relevant to the understanding of compounds like this compound (Percec & Zuber, 1992).

Synthesis of Chiral Smectic Mesogenes

Studies on the synthesis of new chiral smectic mesogenes, involving 1-(4-(1-methylheptyloxycarbonyl)phenyl)-2-[4′-(2,2,3,3,4,4,4-heptafluorobutoxy-alkoxy)biphenyl-4-yl]ethanes, provide a foundation for understanding the structural and chemical properties of compounds like this compound (Kula et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure, FT-IR, and HOMO-LUMO analysis of similar fluorinated compounds enhance the understanding of the chemical behavior and electronic properties of compounds like this compound (Najiya et al., 2014).

Catalytic Fluoromethylation

Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, focusing on trifluoromethyl and difluoromethyl groups, provides insight into the chemical modification and potential applications of compounds like this compound (Koike & Akita, 2016).

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQUSNIIWACZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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